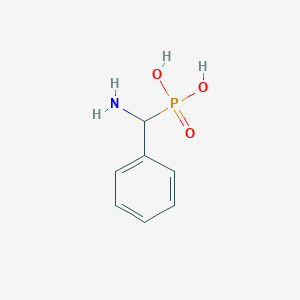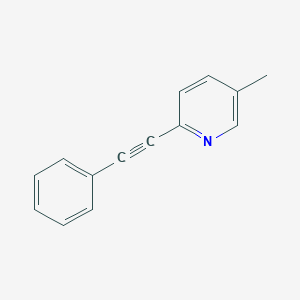
(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione, also known as TDP or ThDP, is a coenzyme that plays a crucial role in several biochemical processes. It is involved in the metabolism of carbohydrates, amino acids, and lipids, and is required for the proper functioning of the nervous system.
Wirkmechanismus
(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione acts as a coenzyme by binding to the active site of enzymes and facilitating the transfer of chemical groups between molecules. It is involved in the decarboxylation of alpha-keto acids, the transfer of two-carbon units in the pentose phosphate pathway, and the oxidative decarboxylation of pyruvate. (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione also plays a role in the regulation of gene expression, cell signaling, and apoptosis.
Biochemical and Physiological Effects:
(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione deficiency can lead to a range of biochemical and physiological effects. It can cause neurological disorders, muscle weakness, cardiovascular disease, and metabolic disorders. (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione supplementation has been shown to improve glucose metabolism, reduce oxidative stress, and enhance cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione is widely used in biochemical and physiological research. Its advantages include its role as a cofactor for several enzymes, its involvement in several metabolic pathways, and its ability to regulate gene expression and cell signaling. However, its limitations include its instability in aqueous solutions, its susceptibility to oxidation, and its tendency to form complexes with other molecules.
Zukünftige Richtungen
Future research on (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione could focus on several areas, including the development of new synthesis methods, the identification of new enzymes that require (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione as a cofactor, and the exploration of its role in gene expression and cell signaling. Other areas of research could include the development of (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione-based therapies for neurological disorders, metabolic disorders, and cardiovascular disease.
Conclusion:
In conclusion, (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione is a coenzyme that plays a crucial role in several biochemical processes. It is involved in the metabolism of carbohydrates, amino acids, and lipids, and is required for the proper functioning of the nervous system. (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione deficiency has been linked to several diseases, including beriberi, Wernicke-Korsakoff syndrome, and maple syrup urine disease. (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione supplementation has been shown to improve glucose metabolism, reduce oxidative stress, and enhance cognitive function. Future research on (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione could focus on several areas, including the development of new synthesis methods, the identification of new enzymes that require (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione as a cofactor, and the exploration of its role in gene expression and cell signaling.
Synthesemethoden
The synthesis of (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione involves the reaction of thiamine with adenosine triphosphate (ATP) in the presence of magnesium ions. The reaction yields ThDP, which is then phosphorylated to form (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione. The overall reaction can be represented as follows:
Thiamine + ATP + Mg2+ → ThDP + ADP + Pi
Wissenschaftliche Forschungsanwendungen
(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione has been extensively studied for its role in various biochemical processes. It is a cofactor for several enzymes, including pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and transketolase. These enzymes are involved in the metabolism of carbohydrates, amino acids, and lipids. (6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione deficiency has been linked to several diseases, including beriberi, Wernicke-Korsakoff syndrome, and maple syrup urine disease.
Eigenschaften
CAS-Nummer |
151435-51-7 |
|---|---|
Produktname |
(6R,7S)-2,4,7-Trihydroxy-6-(hydroxymethyl)-6-methyl-1,3,5,2lambda~5~,4lambda~5~-trioxadiphosphocane-2,4-dione |
Molekularformel |
C5H12O9P2 |
Molekulargewicht |
278.09 g/mol |
IUPAC-Name |
(6R,7S)-2,4-dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphocan-7-ol |
InChI |
InChI=1S/C5H12O9P2/c1-5(3-6)4(7)2-12-15(8,9)14-16(10,11)13-5/h4,6-7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5+/m0/s1 |
InChI-Schlüssel |
SFRQRNJMIIUYDI-CRCLSJGQSA-N |
Isomerische SMILES |
C[C@]1([C@H](COP(=O)(OP(=O)(O1)O)O)O)CO |
SMILES |
CC1(C(COP(=O)(OP(=O)(O1)O)O)O)CO |
Kanonische SMILES |
CC1(C(COP(=O)(OP(=O)(O1)O)O)O)CO |
Synonyme |
2-C-Methyl-D-erythritol 1,2-cyclophosphate 4-phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)



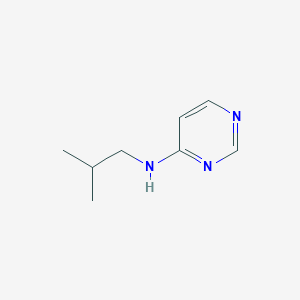

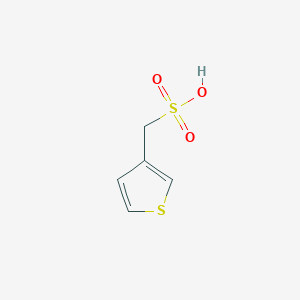
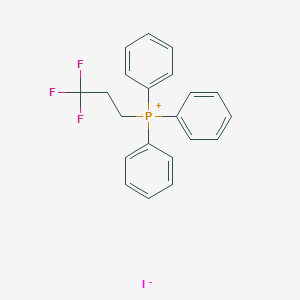


![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)
